Acetic acid;1-iodododecan-2-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-iodododecan-2-ol typically involves the iodination of dodecanol followed by esterification with acetic acid. The iodination process can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions. The resulting 1-iodododecan-2-ol can then be reacted with acetic acid in the presence of a catalyst, such as sulfuric acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-iodododecan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in 1-iodododecan-2-ol can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form dodecanol.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products
Oxidation: Produces dodecanoic acid or dodecanal.
Reduction: Produces dodecanol.
Substitution: Produces various substituted dodecanols depending on the nucleophile used.
Scientific Research Applications
Acetic acid;1-iodododecan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential antimicrobial properties and effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;1-iodododecan-2-ol involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1-iodododecan-2-ol: Shares the same alcohol backbone but lacks the acetic acid moiety.
Dodecanoic acid: A similar long-chain carboxylic acid without the iodine atom.
Dodecanol: A long-chain alcohol without the iodine atom.
Uniqueness
Acetic acid;1-iodododecan-2-ol is unique due to the presence of both an iodine atom and an acetic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications in research and industry.
Properties
CAS No. |
729579-47-9 |
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Molecular Formula |
C14H29IO3 |
Molecular Weight |
372.28 g/mol |
IUPAC Name |
acetic acid;1-iodododecan-2-ol |
InChI |
InChI=1S/C12H25IO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13;1-2(3)4/h12,14H,2-11H2,1H3;1H3,(H,3,4) |
InChI Key |
VNOCZUZFWCVTOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CI)O.CC(=O)O |
Origin of Product |
United States |
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